AMG-47a
Overview
Description
AMG-47a is a potent inhibitor of lymphocyte-specific protein tyrosine kinase, also known as Lck. This compound has garnered significant interest due to its ability to block necroptosis, a form of programmed cell death that is independent of caspases. Necroptosis is implicated in various inflammatory and autoimmune diseases, making this compound a valuable tool in scientific research .
Mechanism of Action
Target of Action
AMG-47a is a potent inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck) with an IC50 of 0.2 nM . It also inhibits VEGF2, p38α, Jak3, MLR, and IL-2 . The primary targets of this compound are the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3) .
Mode of Action
This compound interacts with both RIPK1 and RIPK3 . Its ability to protect from cell death is dependent on the strength of the necroptotic stimulus . It blocks necroptosis most effectively in human cells .
Biochemical Pathways
This compound is involved in the necroptosis pathway, a form of caspase-independent programmed cell death . Necroptosis arises from disruption of cell membranes by the mixed lineage kinase domain-like (MLKL) pseudokinase after its activation by the upstream kinases, RIPK1 and RIPK3, within a complex known as the necrosome .
Result of Action
This compound can protect against cell death caused by forced dimerization of MLKL truncation mutants in the absence of any upstream signaling . This validates that it targets a process downstream of MLKL activation .
Action Environment
The effectiveness of this compound is influenced by the strength of the necroptotic stimulus . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMG-47a involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: AMG-47a primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its activity and selectivity. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
AMG-47a has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study kinase inhibition and signal transduction pathways. In biology, it helps researchers understand the mechanisms of necroptosis and its role in various diseases. In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases. In industry, it is used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to AMG-47a include other kinase inhibitors such as ponatinib and A-770041. These compounds also target specific kinases involved in cell signaling and have similar applications in scientific research and medicine .
Uniqueness: What sets this compound apart from other similar compounds is its specificity for lymphocyte-specific protein tyrosine kinase and its ability to block necroptosis downstream of mixed lineage kinase domain-like pseudokinase activation. This unique mechanism of action makes it a valuable tool for studying necroptosis and developing new therapeutic strategies for diseases involving dysregulated cell death .
Properties
IUPAC Name |
4-methyl-3-[2-(2-morpholin-4-ylethylamino)quinazolin-6-yl]-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F3N5O2/c1-19-5-6-21(27(38)35-24-4-2-3-23(17-24)29(30,31)32)16-25(19)20-7-8-26-22(15-20)18-34-28(36-26)33-9-10-37-11-13-39-14-12-37/h2-8,15-18H,9-14H2,1H3,(H,35,38)(H,33,34,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRSTRMZTAPMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582077 | |
Record name | 4-Methyl-3-(2-{[2-(morpholin-4-yl)ethyl]amino}quinazolin-6-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882663-88-9 | |
Record name | 4-Methyl-3-(2-{[2-(morpholin-4-yl)ethyl]amino}quinazolin-6-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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